2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both triazole and thiadiazole rings in its structure suggests it may exhibit significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)butanamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Thiadiazole Ring Formation: The thiadiazole ring is often formed through the reaction of thiosemicarbazide with carboxylic acids or their derivatives, such as esters or acyl chlorides.
Coupling Reactions: The triazole and thiadiazole intermediates are then coupled using a suitable linker, such as a butanamide group, through nucleophilic substitution or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)butanamide is investigated for its antimicrobial, antifungal, and anticancer properties. The presence of triazole and thiadiazole rings is known to enhance biological activity, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may act as an enzyme inhibitor or receptor modulator, contributing to its efficacy in treating various diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. It may also find applications in agriculture as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and thiadiazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide
- 2-((4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)butanamide
- 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)butanamide
Uniqueness
Compared to similar compounds, 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)butanamide is unique due to the specific substitution pattern on the triazole and thiadiazole rings. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS2/c1-4-12(24-16-21-17-9-22(16)3)13(23)18-15-20-19-14(25-15)11-7-5-6-10(2)8-11/h5-9,12H,4H2,1-3H3,(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPMOIUUMAIDDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2=CC=CC(=C2)C)SC3=NN=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.